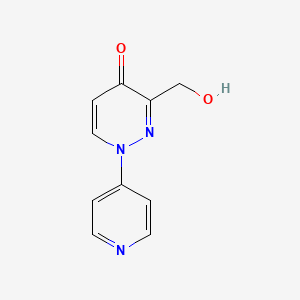
5-Chlorothiophene-2,3,4-tricarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiophene-2,3,4-tricarboxylic Acid is an organic compound that belongs to the class of halogenated thiophenes. This compound is characterized by the presence of a chlorine atom and three carboxylic acid groups attached to a thiophene ring. It is widely used in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,3,4-tricarboxylic Acid can be achieved through several methods. One common approach involves the chlorination of thiophene followed by carboxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorothiophene-2,3,4-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophenes
Wissenschaftliche Forschungsanwendungen
5-Chlorothiophene-2,3,4-tricarboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Chlorothiophene-2,3,4-tricarboxylic Acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Citric Acid: A tricarboxylic acid used in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: A tricarboxylic acid with applications in biochemistry.
Uniqueness: 5-Chlorothiophene-2,3,4-tricarboxylic Acid is unique due to the presence of a chlorine atom and a thiophene ring, which imparts distinct chemical reactivity and properties compared to other tricarboxylic acids. Its halogenated nature makes it particularly useful in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H3ClO6S |
|---|---|
Molekulargewicht |
250.61 g/mol |
IUPAC-Name |
5-chlorothiophene-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H3ClO6S/c8-4-2(6(11)12)1(5(9)10)3(15-4)7(13)14/h(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
MWSOPHSTIZGHTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C1C(=O)O)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



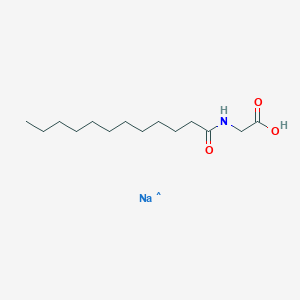
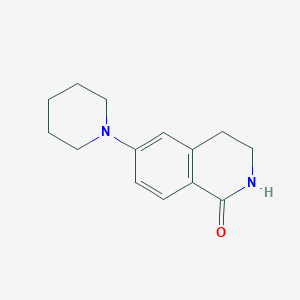
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
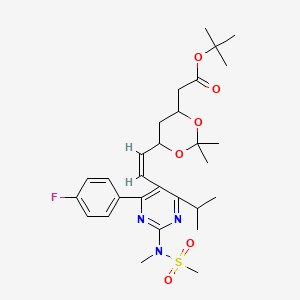
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
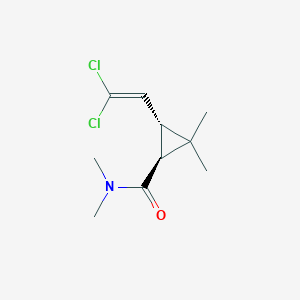
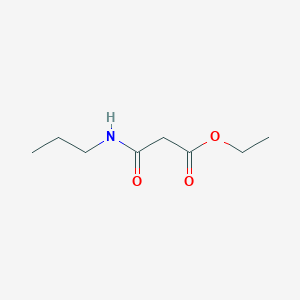
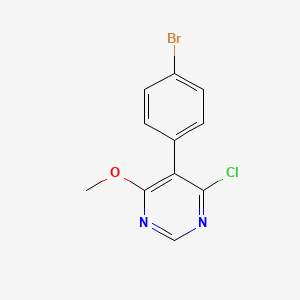
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
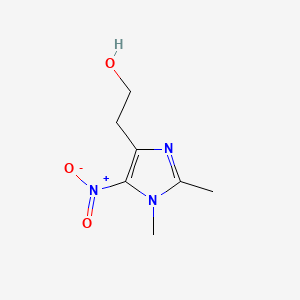

![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
